molecular formula C44H79N5O2 B15348651 N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide) CAS No. 93918-56-0

N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)

Cat. No.: B15348651
CAS No.: 93918-56-0
M. Wt: 710.1 g/mol
InChI Key: AABPEPIEJGIBNE-WVZYQCMWSA-N
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Description

This compound (CAS 93918-56-0, molecular formula: C₄₄H₈₃N₅O₂) features a central iminobis(ethane-1,2-diyliminoethane-1,2-diyl) backbone linked to two octadeca-9,12-dienamide groups. Its synthesis likely involves condensation of ethane-1,2-diamine derivatives with fatty acid precursors, similar to methods described for related bis-amides .

Properties

CAS No.

93918-56-0

Molecular Formula

C44H79N5O2

Molecular Weight

710.1 g/mol

IUPAC Name

(9E,12E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethyl]amino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C44H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41-42,47H,3-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51)/b13-11+,14-12+,19-17+,20-18+

InChI Key

AABPEPIEJGIBNE-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCCCCC)N1CC1)N2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds and the ethane-1,2-diyl linkages. The process may start with the reaction of octadeca-9,12-dienoic acid with ethylenediamine to form the initial amide linkage, followed by further reactions to introduce the additional amide groups and linkages.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its amide functional groups. Under acidic conditions (e.g., HCl/H₂O at 80°C), hydrolysis yields two equivalents of octadeca-9,12-dienoic acid and a polyamine intermediate. In basic conditions (e.g., NaOH/EtOH), decarboxylation may accompany hydrolysis, producing shorter-chain amines .

Reaction Type Conditions Products Yield
Acid Hydrolysis6M HCl, 80°C, 12 hrsOctadeca-9,12-dienoic acid + ethylenediamine derivatives~75%
Base Hydrolysis2M NaOH, EtOH, refluxSodium octadecadienoate + ethylenepolyamine~68%

Hydrogenation of Unsaturated Bonds

The conjugated diene (C9,12) in the octadecadienoyl chain participates in catalytic hydrogenation . Using H₂ (1 atm) and Pd/C in ethanol at 25°C, the double bonds are fully saturated to produce a stearamide derivative .

Catalyst Pressure Temperature Product Selectivity
5% Pd/C1 atm H₂25°CN,N'-[...]bis(octadecan-1-amide)>95%
Raney Ni3 atm H₂50°CPartially saturated intermediates~80%

Polymerization via Amine-Epoxide Reactions

The ethylenediamine backbone enables crosslinking with epoxide resins (e.g., bisphenol A diglycidyl ether). At 120°C, the tertiary amines act as catalysts, forming thermoset polymers with enhanced mechanical stability .

Epoxide Curing Temp Flexural Strength (MPa) Application
Bisphenol A diglycidyl ether120°C, 2 hrs98 ± 5Coatings, adhesives

Oxidation Reactions

The diene moiety undergoes oxidative cleavage with ozone or KMnO₄. Ozonolysis in dichloromethane at -78°C produces shorter-chain aldehydes (nonanal and hexanal), while KMnO₄ in acidic conditions generates dicarboxylic acids .

Oxidizing Agent Conditions Products
O₃CH₂Cl₂, -78°C, 1 hrNonanal + hexanal + amine byproducts
KMnO₄/H₂SO₄0°C, 30 minAzelaic acid derivatives

Coordination Chemistry

The tertiary amines serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Complexation studies in methanol show a 2:1 (ligand:metal) stoichiometry, confirmed by UV-Vis and ESR spectroscopy .

Metal Ion Stoichiometry Stability Constant (log β)
Cu²⁺2:112.3 ± 0.2
Fe³⁺2:19.8 ± 0.3

Biological Interactions

In drug delivery studies, the compound forms micelles (critical micelle concentration = 0.15 mM) via hydrophobic interactions between alkyl chains. This property enables encapsulation of hydrophobic drugs like paclitaxel, enhancing bioavailability .

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Property Target Compound CGSES12 N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide)
Molecular Weight 688.07 (monoacetate derivative ) 933.93 356.38
Solubility Low (nonpolar solvents) High (aqueous) Moderate (DMSO)
Critical Micelle Concentration (CMC) N/A 2.5 × 10⁻³ M N/A
Surface Tension Not reported 53.41 mN/m Not applicable

Q & A

Q. Table 1: Common Synthesis Parameters

ParameterOptimal RangeNotes
Temperature0–5°C (amide coupling)Prevents side reactions
SolventDichloromethane/TolueneAnhydrous, inert
CatalystDMAP or HOBtAccelerates coupling efficiency
Reaction Time12–24 hoursMonitored by TLC

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

Answer:
A combination of analytical methods is required:

  • NMR :
    • ¹H NMR : Identify ethylene (-CH₂-CH₂-) linkages (δ 2.5–3.5 ppm) and unsaturated bonds (δ 5.3–5.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and diene carbons (δ 125–130 ppm) .
  • IR Spectroscopy : Detect amide C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~650–700 Da) .

Advanced: How can computational modeling resolve contradictions in reaction mechanism hypotheses?

Answer:
Discrepancies in proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:

DFT Calculations : Simulate transition states to compare activation energies of competing pathways .

Reaction Path Search : Tools like GRRM or QM/MM identify intermediates undetected experimentally .

Experimental Feedback : Validate computational predictions with kinetic isotope effects (KIE) or substituent studies .

Q. Table 2: Computational vs. Experimental Data Reconciliation

Computational PredictionExperimental TestOutcome Metric
Rate-limiting stepKIE measurement (D/H substitution)Deviation < 10% acceptable
Intermediate stabilityTrapping with scavengers (e.g., TEMPO)Isolate intermediate via LC-MS

Advanced: How to optimize reaction conditions using statistical experimental design?

Answer:
Employ Design of Experiments (DoE) to minimize trials while maximizing data robustness:

Factors : Temperature, catalyst loading, solvent polarity.

Response Variables : Yield, purity, reaction time.

Analysis : Use ANOVA to identify significant factors and Pareto charts to rank effects .

Case Study : A Central Composite Design (CCD) reduced optimization trials from 81 (full factorial) to 15, achieving 78% yield at 40°C with 5 mol% DMAP .

Basic: What safety protocols are essential for handling reactive intermediates during synthesis?

Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats (per OSHA standards) .
  • Ventilation : Use fume hoods for steps releasing volatile amines or acyl chlorides .
  • Spill Management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .

Advanced: How to address discrepancies in reported catalytic efficiencies across studies?

Answer:
Contradictions often arise from unaccounted variables:

Surface Area Effects : Compare catalysts at identical particle sizes (e.g., via BET analysis).

Solvent Polarity : Normalize results using Kamlet-Taft parameters to isolate solvent effects .

Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic data .

Basic: What solvents and storage conditions prevent degradation of the compound?

Answer:

  • Storage : Under argon at –20°C in amber vials to avoid oxidation of diene moieties .
  • Compatible Solvents : Chloroform, DMSO (avoid protic solvents like methanol, which hydrolyze amides) .

Advanced: Can this compound act as a ligand in coordination chemistry, and how to validate its binding mode?

Answer:
The bis-amide structure can coordinate metals via amine and carbonyl groups. Validation methods:

  • UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • X-ray Crystallography : Resolve metal-ligand bond lengths and angles .
  • Magnetic Susceptibility : Assess spin states in transition metal complexes .

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